molecular formula C8H5F4NO3 B1398191 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethoxy)benzene CAS No. 956015-52-4

2-Fluoro-4-nitro-1-(2,2,2-trifluoroethoxy)benzene

Cat. No. B1398191
CAS RN: 956015-52-4
M. Wt: 239.12 g/mol
InChI Key: CSWRHGZONVMGAR-UHFFFAOYSA-N
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Description

“2-Fluoro-4-nitro-1-(2,2,2-trifluoroethoxy)benzene” is a chemical compound with the empirical formula C8H5F4NO2 . It has a molecular weight of 223.12 .


Molecular Structure Analysis

The molecular structure of “2-Fluoro-4-nitro-1-(2,2,2-trifluoroethoxy)benzene” consists of a benzene ring substituted with a nitro group, a fluoro group, and a trifluoroethoxy group . The InChI key for this compound is AXZQAKMGVDNVBG-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Fluoro-4-nitro-1-(2,2,2-trifluoroethoxy)benzene” include a molecular weight of 239.12, and a predicted density of 1.472 g/cm3 . The boiling point is predicted to be 270.1°C .

Scientific Research Applications

Electron Attachment Studies

In a study on halocarbon-derivatives of nitro-benzene, the interactions of electrons with molecules like 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethoxy)benzene were explored. This research is crucial for understanding electron-molecule interactions, which has implications in fields like atmospheric chemistry and radiation chemistry (Wnorowska, Kočišek, & Matejčík, 2014).

Nucleophilic Aromatic Substitution

Research on the synthesis and nucleophilic aromatic substitution of similar fluorinated nitro-benzene compounds demonstrates the potential of 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethoxy)benzene in synthesizing novel organic compounds. This process is integral in organic chemistry for developing new pharmaceuticals, agrochemicals, and materials (Ajenjo et al., 2016).

Liquid Crystals and Mesomorphic Properties

The study of mesomorphic properties of phenyl benzoates with fluoro-substituted nitro-benzene units, similar to 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethoxy)benzene, provides insights into the design of new liquid crystal materials. These materials are vital in developing advanced displays and optical devices (Dabrowski et al., 1995).

Analytical Chemistry Applications

In analytical chemistry, derivatives of fluorinated nitro-benzene compounds are used as reagents for the determination of biogenic amines in wines. This application is crucial for ensuring the quality and safety of fermented beverages (Jastrzębska et al., 2016).

Synthesis of Fluorinated Compounds

The synthesis of side-chain fluorinated heterocyclic compounds, involving reactions with fluorinated nitro-benzene, highlights the role of 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethoxy)benzene in creating complex organic molecules. These compounds have applications in pharmaceuticals and material science (Loghmani-Khouzani, Sadeghi, & Ranjbar-Karimi, 2005).

Solvent Dependent Reactions

Studies on solvent dependence of reactions involving similar compounds provide insights into the chemical behavior of 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethoxy)benzene under different conditions, which is important for optimizing industrial chemical processes (Barili et al., 1974).

Mechanism of Action

The mechanism of action of “2-Fluoro-4-nitro-1-(2,2,2-trifluoroethoxy)benzene” is not specified in the literature .

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral, indicating it is toxic if swallowed . The safety information includes the hazard statements H301 and the precautionary statements P301 + P310 .

properties

IUPAC Name

2-fluoro-4-nitro-1-(2,2,2-trifluoroethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F4NO3/c9-6-3-5(13(14)15)1-2-7(6)16-4-8(10,11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSWRHGZONVMGAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F4NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101234922
Record name 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101234922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

956015-52-4
Record name 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956015-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101234922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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